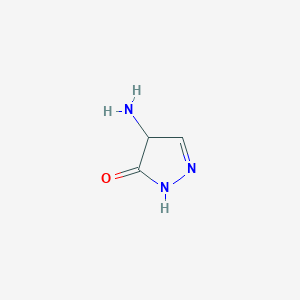

4-amino-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features a pyrazole ring with an amino group at the 4-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrazol-3(2H)-one can be achieved through several methods:

Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 1,3-dicarbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Amination of Pyrazolones: Another method involves the direct amination of pyrazolones. This can be achieved using amines under suitable reaction conditions, often involving catalysts or specific solvents to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-1H-pyrazol-3(2H)-one may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow processes, advanced catalytic systems, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of 4-Amino-1H-pyrazol-3(2H)-one.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrazolones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives have shown promising anticancer properties. Research indicates that modifications to the compound can enhance its efficacy against various cancer cell lines. For instance, certain derivatives demonstrated cytotoxic effects comparable to established chemotherapeutics like Doxorubicin while exhibiting lower toxicity to normal cells . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory and analgesic effects. Studies have shown that derivatives can inhibit inflammatory pathways and reduce pain perception, making them potential candidates for developing new anti-inflammatory drugs . The analgesic activity is often assessed using models such as the hot plate test, where certain derivatives outperform conventional analgesics like Diclofenac .

Antimicrobial Properties

this compound exhibits antimicrobial activity against various pathogens. Some derivatives have been reported to inhibit the growth of bacteria such as Neisseria gonorrhoeae at minimal inhibitory concentrations as low as 0.9 μg/mL . This property opens avenues for developing new antibiotics amid rising antibiotic resistance.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazolone derivatives. They have been shown to possess activity against neurodegenerative diseases by inhibiting enzymes involved in neuroinflammation and oxidative stress .

Agricultural Applications

Agrochemicals

The versatility of this compound extends to agricultural applications. Its derivatives are being explored as agrochemicals due to their ability to modulate plant growth and resistance to pests . The synthesis of pyrazolone-based compounds has led to the development of new herbicides and fungicides that demonstrate effective control over a range of agricultural pests.

Materials Science

Dyes and Pigments

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its structural properties allow for modification which can yield vibrant colors suitable for textiles and food products . The antioxidant properties of certain derivatives also make them suitable candidates for use as food colorants with added health benefits.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs, analgesics | Effective against cancer cell lines; lower toxicity compared to conventional drugs |

| Agricultural Chemistry | Herbicides, fungicides | Modulates plant growth; effective pest control |

| Materials Science | Dyes and pigments | Vibrant colors; antioxidant properties beneficial for food products |

Case Studies

- Anticancer Activity Study : A recent investigation into modified this compound derivatives revealed significant cytotoxicity against HeLa cells. The study emphasized structure-activity relationships that could guide future drug design .

- Anti-inflammatory Research : A comparative study evaluated various pyrazolone derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that specific substitutions on the pyrazolone ring enhanced anti-inflammatory activity significantly .

Mechanism of Action

The mechanism of action of 4-Amino-1H-pyrazol-3(2H)-one depends on its specific application:

Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary based on the derivative and its intended use.

Materials Science: In materials applications, the compound’s structure allows it to form stable complexes with metals, influencing the properties of the resulting materials.

Comparison with Similar Compounds

4-Amino-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:

4-Amino-1H-pyrazole: Lacks the keto group, which affects its reactivity and applications.

3-Amino-1H-pyrazol-4(5H)-one:

1H-Pyrazol-3-ol: Contains a hydroxyl group instead of an amino group, influencing its chemical behavior and applications.

The uniqueness of 4-Amino-1H-pyrazol-3(2H)-one lies in its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula |

C3H5N3O |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

4-amino-1,4-dihydropyrazol-5-one |

InChI |

InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1-2H,4H2,(H,6,7) |

InChI Key |

USGNZHHNWYDCTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.